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Compound of Interest

Compound Name:
3-Bromoquinoline-8-carboxylic

acid

Cat. No.: B581624 Get Quote

An In-depth Technical Guide to 3-
Bromoquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the physical and chemical

properties of 3-Bromoquinoline-8-carboxylic acid, a compound of interest in medicinal

chemistry and drug development. This document details its structural characteristics,

spectroscopic profile, and potential biological activities, offering valuable information for

researchers in the field.

Core Properties and Data
3-Bromoquinoline-8-carboxylic acid is a halogenated quinoline derivative. The presence of

the bromine atom, the carboxylic acid, and the quinoline core imparts specific chemical and

physical properties that are of interest for further functionalization and biological screening.

Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-Bromoquinoline-8-carboxylic
acid is presented in the table below.
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Property Value Source(s)

Molecular Formula C₁₀H₆BrNO₂ [1]

Molecular Weight 252.06 g/mol [1]

CAS Number 1315366-78-9 [2]

Appearance Light yellow to light brown solid [3]

pKa (Predicted) 3.30 ± 0.28 [3]

Storage
Sealed in a dry, room

temperature environment
[2]

SMILES
O=C(C1=C2N=C(Br)C=C(C(=

O)O)C2=CC=C1)O

InChI

InChI=1S/C10H6BrNO2/c11-8-

3-1-2-6-4-7(10(13)14)5-12-

9(6)8/h1-5H,(H,13,14)

[1]

Spectroscopic and Analytical Characterization
The structural elucidation of 3-Bromoquinoline-8-carboxylic acid relies on a combination of

spectroscopic techniques. Below are the expected spectral characteristics and general

experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals in the aromatic region,

corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the

electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the nitrogen

atom in the quinoline ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display ten distinct signals, corresponding to the ten carbon

atoms in the molecule. The carbons attached to the electronegative bromine, nitrogen, and the
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carbonyl carbon of the carboxylic acid will appear at characteristic downfield shifts.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra for a compound like 3-Bromoquinoline-8-
carboxylic acid is as follows:

Sample Preparation:

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in an NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Data Acquisition:

Place the NMR tube in the spectrometer.

Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay. For ¹³C NMR, a larger number of scans and a longer relaxation delay

are typically required.

Acquire the Free Induction Decay (FID) data.

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase the spectrum and calibrate the chemical shifts relative to the reference standard.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromoquinoline-8-carboxylic acid will exhibit characteristic absorption

bands for its functional groups.
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O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹,

which is characteristic of the hydroxyl group of a carboxylic acid dimer.[4][5]

C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹ corresponds to

the carbonyl group of the carboxylic acid.[5]

C-O Stretch: An absorption band in the region of 1210-1320 cm⁻¹ is expected for the carbon-

oxygen single bond of the carboxylic acid.[5]

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H bonds will

appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the quinoline ring will be

observed in the 1400-1600 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

For a solid sample, the KBr pellet method is common. A small amount of the sample is

finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Alternatively, the sample can be analyzed as a mull with Nujol or dissolved in a suitable

solvent.

Data Acquisition:

Place the sample in the IR spectrometer.

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

A background spectrum is usually recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic pair of peaks for the

molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio.[6]
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These peaks will appear at m/z values corresponding to the molecular weight of the

compound.

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the

hydroxyl group (-OH) and the carboxyl group (-COOH). The quinoline ring is relatively stable

and may remain intact as a major fragment.

Experimental Protocol: Mass Spectrometry

Sample Introduction:

The sample is introduced into the mass spectrometer, often after separation by gas

chromatography (GC-MS) or liquid chromatography (LC-MS). Direct infusion is also

possible.

Ionization:

The sample is ionized using a suitable technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis:

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection:

The separated ions are detected, and the data is presented as a mass spectrum, which is

a plot of relative ion abundance versus m/z.

Synthesis and Reactivity
The synthesis of 3-Bromoquinoline-8-carboxylic acid can be approached through various

synthetic routes. A plausible general strategy involves the construction of the quinoline ring

system followed by bromination, or the use of a pre-brominated starting material for the

cyclization reaction. For instance, a common method for quinoline synthesis is the Friedländer

annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound

containing an α-methylene group adjacent to a carbonyl.
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The chemical reactivity of 3-Bromoquinoline-8-carboxylic acid is dictated by its three main

functional components: the quinoline ring, the bromine substituent, and the carboxylic acid

group.

Quinoline Ring: The quinoline system can undergo electrophilic aromatic substitution

reactions. The position of substitution will be directed by the existing substituents.

Bromo Group: The bromine atom can participate in various cross-coupling reactions, such as

Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide range of

substituents at the 3-position.

Carboxylic Acid Group: The carboxylic acid can be converted to other functional groups,

such as esters, amides, or acid chlorides, providing a handle for further derivatization.

Biological Activity and Potential Applications
3-Bromoquinoline-8-carboxylic acid has been reported to exhibit several biological activities.

It has shown potent antagonist activity against mineralocorticoid receptors. Additionally, it has

been associated with antifungal, antibacterial, and anti-inflammatory properties. These

activities suggest its potential as a scaffold for the development of new therapeutic agents.

Quinolines, in general, are a well-known class of compounds with a broad spectrum of

biological activities, including anticancer properties.[7]

Visualizing Workflows
General Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a newly

synthesized or isolated compound like 3-Bromoquinoline-8-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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